![molecular formula C11H24OSi B12555707 3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol CAS No. 143422-96-2](/img/structure/B12555707.png)
3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to a pent-4-en-2-ol backbone. This compound is often used in organic synthesis due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol typically involves the reaction of pent-4-en-2-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The tert-butyl(dimethyl)silyl group acts as a protecting group for the hydroxyl functionality, making it less reactive under various conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The double bond in the pent-4-en-2-ol backbone can be reduced to form the corresponding saturated alcohol.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) are used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of free hydroxyl compounds after deprotection.
Aplicaciones Científicas De Investigación
3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol primarily involves the protection of hydroxyl groups. The tert-butyl(dimethyl)silyl group forms a stable bond with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the formation of a strong Si-O bond and the steric hindrance provided by the bulky tert-butyl group .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the pent-4-en-2-ol backbone.
tert-Butyldimethylsilyl chloride: Used as a precursor in the synthesis of 3-[tert-Butyl(dimethyl)silyl]pent-4-en-2-ol.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a similar silyl group but with an acetaldehyde moiety.
Uniqueness
This compound is unique due to its combination of a silyl protecting group with a pent-4-en-2-ol backbone, making it versatile in various synthetic applications. Its stability and reactivity under different conditions make it a valuable compound in organic synthesis .
Propiedades
Número CAS |
143422-96-2 |
|---|---|
Fórmula molecular |
C11H24OSi |
Peso molecular |
200.39 g/mol |
Nombre IUPAC |
3-[tert-butyl(dimethyl)silyl]pent-4-en-2-ol |
InChI |
InChI=1S/C11H24OSi/c1-8-10(9(2)12)13(6,7)11(3,4)5/h8-10,12H,1H2,2-7H3 |
Clave InChI |
LTEKOZBBEVFFPV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C=C)[Si](C)(C)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
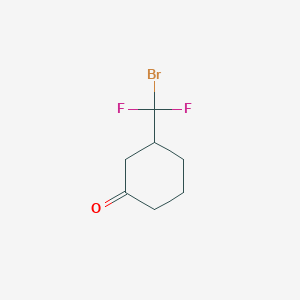
![2H-1-Benzopyran-2-one, 3-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-](/img/structure/B12555635.png)
![2H-1,3-Benzothiazin-4(3H)-one, 3-[2-(nitrooxy)ethyl]-](/img/structure/B12555642.png)
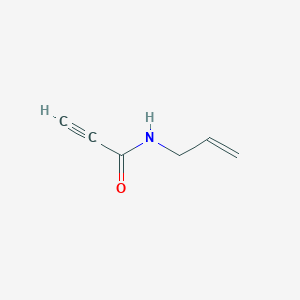
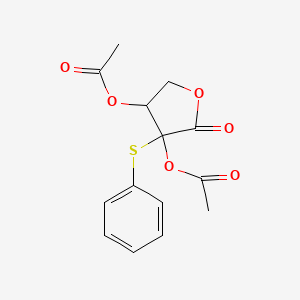
![(E)-1-(4-Chlorophenyl)-2-[4-(hexyloxy)phenyl]diazene](/img/structure/B12555669.png)
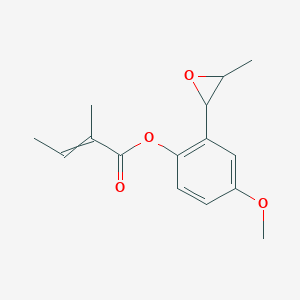
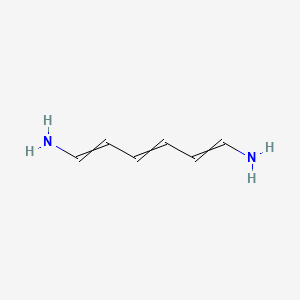
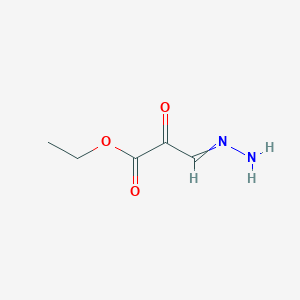


![6,7,8-Trichloro-1,4-dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B12555714.png)
![2H-Naphtho[2,3-b]pyran, 3,4-dihydro-](/img/structure/B12555723.png)
